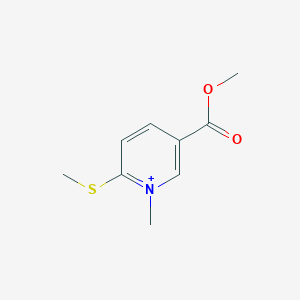![molecular formula C20H18N2O3S2 B186439 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione CAS No. 6059-77-4](/img/structure/B186439.png)
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione, also known as Ebselen, is a synthetic organic compound that has been studied for its potential therapeutic applications. Ebselen is a seleno-organic compound that has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties.
Mechanism Of Action
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione exerts its therapeutic effects through various mechanisms of action. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione acts as a glutathione peroxidase mimic and can reduce hydrogen peroxide and organic hydroperoxides. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione can also inhibit the activity of various enzymes that are involved in the production of reactive oxygen species. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been shown to possess anti-inflammatory properties by inhibiting the activity of various pro-inflammatory cytokines.
Biochemical And Physiological Effects
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been shown to possess various biochemical and physiological effects. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been shown to reduce oxidative stress and inflammation in the body. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been shown to possess neuroprotective properties and can protect neurons from various insults. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has also been shown to possess anti-cancer properties and can inhibit the growth of various cancer cells.
Advantages And Limitations For Lab Experiments
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has several advantages for lab experiments. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that can be easily synthesized in the lab. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione also has some limitations for lab experiments. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione can be toxic at high concentrations, and its effects can vary depending on the experimental conditions.
Future Directions
There are several future directions for the study of 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been studied for its potential therapeutic applications in various diseases, and further studies are needed to determine its efficacy in clinical trials. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has also been studied for its potential use in the treatment of various neurological disorders, and further studies are needed to determine its effectiveness in these conditions. Additionally, further studies are needed to determine the optimal dosages and administration routes for 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione. Finally, further studies are needed to determine the long-term effects of 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione on the body.
In conclusion, 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione possesses antioxidant, anti-inflammatory, and neuroprotective properties and has been studied for its potential use in the treatment of various diseases. Further studies are needed to determine the efficacy of 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione in clinical trials and its optimal dosages and administration routes.
Synthesis Methods
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione can be synthesized by the reaction of 2-aminobenzenethiol with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with 2-methylphenylhydrazine and 1,3-benzothiazole-6-carbaldehyde. The final product is obtained by oxidation of the intermediate with hydrogen peroxide.
Scientific Research Applications
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been shown to possess antioxidant properties, which can help in reducing oxidative stress in the body. It has also been shown to possess anti-inflammatory properties, which can help in reducing inflammation in the body. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.
properties
CAS RN |
6059-77-4 |
|---|---|
Product Name |
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione |
Molecular Formula |
C20H18N2O3S2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H18N2O3S2/c1-3-25-13-8-9-14-16(10-13)26-20(21-14)27-17-11-18(23)22(19(17)24)15-7-5-4-6-12(15)2/h4-10,17H,3,11H2,1-2H3 |
InChI Key |
FJWSPSHVEHXCLP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3CC(=O)N(C3=O)C4=CC=CC=C4C |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3CC(=O)N(C3=O)C4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



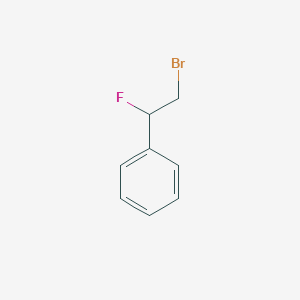
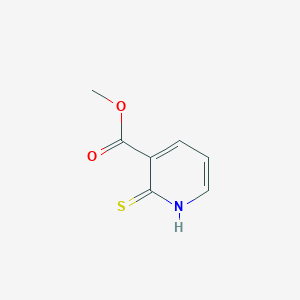
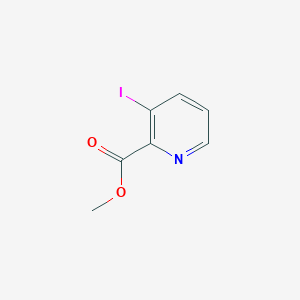
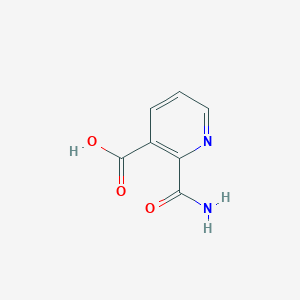

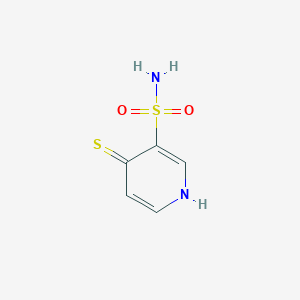
![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)


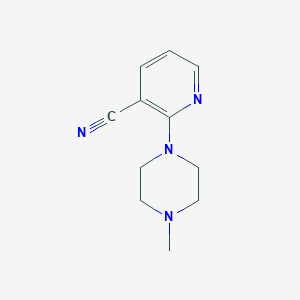
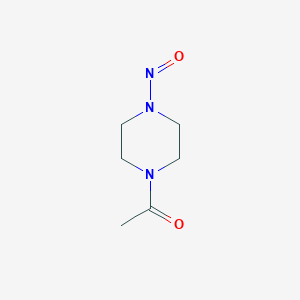
![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)
